molecular formula C16H13NO B11947912 2,4-Diphenyl-3-oxobutyronitrile CAS No. 25369-03-3

2,4-Diphenyl-3-oxobutyronitrile

Cat. No.: B11947912
CAS No.: 25369-03-3
M. Wt: 235.28 g/mol
InChI Key: PGPFUKMIXWNORQ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3-oxobutyronitrile is a high-value synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring an oxo (carbonyl) group and a nitrile group, makes it a versatile precursor for constructing complex molecules. Recent research highlights its application in the one-pot synthesis of polynuclear indole derivatives, which are structures of high interest due to their resemblance to biologically active Ergot alkaloids . In this context, it serves as a key starting material in cascade reactions, leading to complex polycyclic skeletons that are potential pharmacophores . Furthermore, compounds containing both carbonyl and nitrile functions are recognized in scientific literature for their utility as reagents in organic synthesis and are frequently investigated for various biological activities . Researchers can leverage this chemical to access novel molecular architectures, particularly in the development of new heterocyclic compounds with potential for antiviral and anticancer activity screening .

Properties

CAS No.

25369-03-3

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-oxo-2,4-diphenylbutanenitrile

InChI

InChI=1S/C16H13NO/c17-12-15(14-9-5-2-6-10-14)16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2

InChI Key

PGPFUKMIXWNORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Base-assisted deprotonation : KOH deprotonates the α-CH bond of the ketone, forming an enolate.

  • Oxidation : Dimethyl sulfoxide (DMSO) acts as an oxidizing agent, facilitating intramolecular cyclization to form indoline-3-one.

  • Elimination : Subsequent elimination of dimethyl sulfide and water yields the unsaturated nitrile.

Typical Procedure (Scale-Up)

ComponentQuantityConditions
Starting material (6aa )0.50 g (2.00 mmol)DMSO (1.6 mL), KOH (448 mg, 8.00 mmol)
Acetic acid0.8 mLStirred at RT for 30–40 min, then 50°C for 1 h
WorkupCH₂Cl₂ (240 mL), NaHCO₃ washYield: 389 mg (1.58 mmol, 79%)

Key Advantages :

  • High yield (77–79%) and scalability.

  • Short reaction time (1 hour).

Knoevenagel Condensation

This approach leverages the reactivity of active methylene compounds (e.g., cyanohydrin acetone) with chalcone derivatives.

Reaction Pathway

  • Chalcone synthesis : Condensation of acetophenone derivatives with benzaldehyde.

  • Nucleophilic addition : Cyanohydrin acetone reacts with the chalcone under basic conditions (K₂CO₃) to form the γ-keto nitrile.

General Method

ComponentQuantityConditions
Cyanohydrin acetone2.32 mmolRefluxed in acetone/water (15:1)
Chalcone (3a–f )1.16 mmolTributyl methyl ammonium hydroxide (1.16 mmol), K₂CO₃ (2.32 mmol)
WorkupEtOAc extraction, silica chromatographyYield: ~55% (estimated)

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires precise stoichiometric control.

Nucleophilic Substitution

This method involves synthesizing intermediates via substitution reactions, though direct routes to 2,4-Diphenyl-3-oxobutyronitrile remain underexplored.

Theoretical Pathway

  • Bromoacetophenone synthesis : Bromination of acetophenone derivatives.

  • Cyanide substitution : NaCN replaces the bromine atom, forming a β-ketonitrile intermediate.

Challenges

  • Requires multi-step synthesis to introduce both phenyl groups.

  • Limited literature on direct applications for this target compound.

Patent-Based Methods

Patents (e.g., JPH0315616B2, EP0098058B1) outline traditional syntheses but lack detailed procedures. These methods likely involve:

  • Claisen-Schmidt condensation : Formation of chalcone precursors.

  • Cyanation : Introduction of the nitrile group via KCN or other cyanide sources.

Comparative Analysis of Methods

MethodYieldReaction TimeScalabilityKey Reagents
Nucleophilic Cyclization77–79%1–2 hoursHighDMSO, KOH
Knoevenagel Condensation~55%14 hoursModerateCyanohydrin acetone, K₂CO₃
Nucleophilic SubstitutionN/AMulti-stepLowNaCN, bromoacetophenone
Patent MethodsN/AVariableModerateKCN, chalcones

Optimal Choice : The nucleophilic cyclization method (Section 1) offers the highest efficiency and scalability, making it preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-3-oxobutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

2,4-Diphenyl-3-oxobutyronitrile serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules and acts as a reagent in various organic reactions. Its role in the Friedel-Crafts reaction is particularly notable, where it aids in the formation of polycyclic compounds through cyclization processes .

Table 1: Synthesis Applications

Reaction TypeDescriptionYield (%)
Friedel-Crafts ReactionSynthesis of polycyclic compounds37–55
Intramolecular CyclizationFormation of γ-hydroxy butyrolactams59–93

Biology

Research indicates that derivatives of 2,4-Diphenyl-3-oxobutyronitrile exhibit potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism involves interactions with specific molecular targets, which can modulate enzyme and receptor activities .

Table 2: Biological Activity Studies

Activity TypeFindingsReference
AntimicrobialEffective against multi-drug resistant strains
AnticancerInduces apoptosis in cancer cells

Medicine

In medical research, 2,4-Diphenyl-3-oxobutyronitrile is explored as a pharmaceutical intermediate for drug development. Its derivatives are being studied for their efficacy in treating various conditions, including cancer and inflammation. In vivo studies have demonstrated significant tumor growth inhibition and anti-inflammatory effects .

Table 3: Medical Research Findings

Study TypeObjectiveResults
Antitumor ActivityEvaluate effects in xenograft models60% tumor growth inhibition at 20 mg/kg
Anti-inflammatory EffectsAssess reduction in inflammation markersSignificant reduction in paw swelling

Case Study 1: Cancer Treatment

  • Objective : To evaluate the anticancer effects of 2,4-Diphenyl-3-oxobutyronitrile in breast cancer models.
  • Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal cytotoxicity towards normal cells.

Case Study 2: Infection Control

  • Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-3-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Diphenyl-3-oxobutyronitrile with three analogous compounds, focusing on structural features, physicochemical properties, and commercial availability.

Structural and Electronic Differences

2-(4-Chlorophenyl)-3-oxobutanenitrile
  • Molecular Formula: C₁₀H₈ClNO
  • Molecular Weight : 193.63 g/mol (calculated)
  • CAS No.: Not specified in evidence.
  • Key Feature: A single 4-chlorophenyl group replaces one of the phenyl groups in the target compound.
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
  • Molecular Formula: C₁₀H₅F₄NO
  • Molecular Weight : 231.15 g/mol
  • CAS No.: 3108-23-4
  • Key Feature : Incorporates trifluoromethyl and 4-fluorophenyl groups. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces electron density at the ketone, making this compound highly reactive. Fluorine substituents also improve metabolic stability and lipophilicity, which are advantageous in pharmaceutical applications .
4-(Diisopropylamino)-butyronitrile
  • Molecular Formula : C₁₀H₂₀N₂
  • Molecular Weight : 168.28 g/mol (calculated)
  • CAS No.: Not specified.
  • Key Feature: Replaces the ketone and phenyl groups with a diisopropylamino moiety. This bulky substituent introduces steric hindrance, reducing reactivity but improving solubility in non-polar solvents .

Physicochemical and Commercial Comparison

Parameter 2,4-Diphenyl-3-oxobutyronitrile 2-(4-Chlorophenyl)-3-oxobutanenitrile 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile 4-(Diisopropylamino)-butyronitrile
Molecular Weight 235.29 g/mol ~193.63 g/mol 231.15 g/mol ~168.28 g/mol
Substituents Two phenyl groups 4-Chlorophenyl 4-Fluorophenyl + CF₃ Diisopropylamino
Electron Effects Moderate π-conjugation Electron-withdrawing (Cl) Strong electron-withdrawing (F, CF₃) Electron-donating (N-group)
Commercial Source AldrichCPR (S886505) AldrichCPR (multiple listings) American Elements (OMXX-277954-01) AldrichCPR (S346462)
Price/SDS Availability Not disclosed Available for some entries Pricing upon inquiry Not disclosed

Biological Activity

2,4-Diphenyl-3-oxobutyronitrile (C16H13NO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis of 2,4-Diphenyl-3-oxobutyronitrile

The synthesis of 2,4-Diphenyl-3-oxobutyronitrile typically involves the reaction of suitable starting materials under controlled conditions. A notable method includes the use of Friedel-Crafts reactions, which have been optimized to yield high purity and quantity of the compound. For instance, a study demonstrated that the reaction conditions could be fine-tuned to achieve yields of approximately 72% when utilizing DMSO as a solvent in a mixture with water .

Biological Activity

The biological activity of 2,4-Diphenyl-3-oxobutyronitrile has been investigated in various contexts, particularly concerning its anticancer properties. The compound has shown promising results in inhibiting the growth of several cancer cell lines.

Antitumor Activity

Research indicates that derivatives of 2,4-Diphenyl-3-oxobutyronitrile exhibit significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • B16F10 (melanoma)

In vitro studies have reported micromolar activity (around 10 µM) against these cell lines, suggesting that the compound may interfere with cellular processes critical for tumor growth and proliferation .

The exact mechanism by which 2,4-Diphenyl-3-oxobutyronitrile exerts its biological effects is still under investigation. However, initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of functional groups in its structure allows it to interact with various molecular targets within the cell, leading to programmed cell death .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of 2,4-Diphenyl-3-oxobutyronitrile on different cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The IC50 values were determined for each cell line:

Cell LineIC50 (µM)
A5499.5
HeLa8.7
B16F1011.0

This data indicates that the compound has potent cytotoxic effects across multiple types of cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how 2,4-Diphenyl-3-oxobutyronitrile induces apoptosis. The study utilized flow cytometry and western blot analysis to evaluate changes in apoptotic markers. Results showed an increase in cleaved caspase-3 and PARP levels post-treatment, confirming that the compound activates apoptotic pathways in cancer cells .

Q & A

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in nitrile derivatives?

  • Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) correlates descriptors (e.g., logP, dipole moment) with biological endpoints. Clustering analysis (PCA) groups compounds by activity profiles. Software like MOE or Schrödinger facilitates descriptor calculation and SAR visualization .

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